molecular formula C12H17NO3S B5763783 4-[(2-phenylethyl)sulfonyl]morpholine

4-[(2-phenylethyl)sulfonyl]morpholine

Cat. No.: B5763783
M. Wt: 255.34 g/mol
InChI Key: SICHTYOVMMDNGF-UHFFFAOYSA-N
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Description

4-[(2-Phenylethyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 2-phenylethylsulfonyl group. Sulfonylmorpholines are characterized by their sulfonyl (-SO₂-) bridge connecting a morpholine heterocycle to aromatic or aliphatic substituents. These compounds are synthesized via reactions involving organometallic reagents, sulfonyl chlorides, or hypochlorite-mediated sulfonylation . Key applications include antimicrobial agents, agrochemical intermediates, and radiosensitizers, driven by their tunable solubility, bioavailability, and reactivity .

Properties

IUPAC Name

4-(2-phenylethylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICHTYOVMMDNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of sulfonylmorpholines are highly dependent on substituent variations. Below is a detailed comparison with structurally related compounds:

Structural Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) cLog P Key References
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenyl 257.30 109–110 ~3.2*
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxyphenyl 257.30 85–86 ~3.5*
4-[(3-Chlorophenyl)sulfonyl]morpholine 3-Chlorophenyl 261.73 144–145 ~3.8*
4-[(3-Methoxyphenyl)sulfonyl]morpholine 3-Methoxyphenyl 257.30 125–127 ~3.3*
4-[1-(3-Phenyl-isoxazol-5-yl)-cyclopent-3-enesulfonyl]-morpholine Isoxazole-cyclopentene 386.45 N/A ~4.1*
4-[(2-Aminoethyl)sulfonyl]morpholine 2-Aminoethyl 212.28 N/A ~1.5*
4-[2-(Methylsulfonyl)phenyl]morpholine 2-Methylsulfonylphenyl 241.31 N/A ~2.9*

Notes:

  • cLog P estimates (*) are inferred from structurally similar compounds in and .
  • Higher cLog P values (e.g., isoxazole derivatives) correlate with increased lipophilicity, influencing membrane permeability and bioactivity .

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